3-Ethyl-3,7-dimethyl-3H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-ethyl-3,7-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
RJMHANCRODRUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=NC2=C(C=CC=C21)C)C |
Origin of Product |
United States |
Synthesis and Characterization of 3 Ethyl 3,7 Dimethyl 3h Indole
A plausible synthetic pathway would involve the reaction of o-tolylhydrazine (B1593758) with 2-pentanone in the presence of an acid catalyst. The reaction would proceed through the formation of a phenylhydrazone intermediate, which would then undergo a smolecule.comsmolecule.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the desired 3-Ethyl-3,7-dimethyl-3H-indole.
Characterization of the resulting compound would rely on a combination of spectroscopic techniques.
| Property | Description |
| Molecular Formula | C₁₂H₁₅N enaminestore.com |
| Molecular Weight | 173.25 g/mol enaminestore.com |
| CAS Number | 2060047-54-1 enaminestore.comsigmaaldrich.com |
| Physical State | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents. |
This table is based on general knowledge of similar compounds and publicly available data for this compound. enaminestore.comsigmaaldrich.com
Reactivity and Reaction Mechanisms of 3 Ethyl 3,7 Dimethyl 3h Indole
Electrophilic Reactivity Profiles of the 3H-Indole System at C-3
The C-3 position of the 1H-indole ring is known to be highly nucleophilic and is the preferred site for electrophilic attack. bhu.ac.in This high reactivity is attributed to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the resulting intermediate. bhu.ac.in In the case of 3H-indoles, the C-3 position is an sp³-hybridized carbon, making it a quaternary center in 3-Ethyl-3,7-dimethyl-3H-indole. Consequently, direct electrophilic substitution at C-3 is not a primary reaction pathway.
However, the 3H-indole system can participate in reactions that generate an electrophilic center at C-3. For instance, acid-catalyzed coupling of indoles with aryl aldehydes can lead to the formation of stable 3-arylidene-3H-indolium ions, which are electrophilic at the exocyclic carbon. nih.gov While not a direct substitution on the 3H-indole itself, this demonstrates the potential for generating electrophilic character at the C-3 position through related intermediates.
The general electrophilic substitution pattern in indoles is highly dependent on the substitution already present on the ring. bhu.ac.in If the C-3 position is occupied, electrophilic attack may occur at other positions, such as C-2 or on the benzene (B151609) ring. bhu.ac.in
Nucleophilic Transformations of this compound
The imine functionality (C=N bond) within the 3H-indole core makes it susceptible to nucleophilic attack. The carbon atom of the imine is electrophilic and can react with various nucleophiles. For example, 3H-indoles can react with organometallic reagents. The reaction of 2-phenyl-3,3-dimethyl-3H-indole with allylmagnesium chloride results in a ring-opening product. acs.org
Furthermore, 3-arylidene-3H-indolium salts, which can be generated from indoles, readily react with nucleophiles. nih.gov These stable intermediates have been shown to react with isocyanides and alcohols in a three-component reaction to form alkyl aryl(indol-3-yl)acetimidates. nih.gov This highlights the susceptibility of related cationic species to nucleophilic attack.
The general reactivity of N-metallated indoles, formed by deprotonation with strong bases, showcases the nucleophilic character of the indole (B1671886) system. bhu.ac.in These anions can react with electrophiles at either the nitrogen or the C-3 position, depending on the nature of the metal cation and the electrophile. wikipedia.org
Oxidation and Reduction Chemistry of 3H-Indole Derivatives
The oxidation and reduction of the indole nucleus can lead to a variety of products. The C2-C3 double bond of the 1H-indole is susceptible to oxidative cleavage. bhu.ac.in In the context of 3H-indoles, oxidation can lead to the formation of 3-hydroxyindolenines. For example, the oxidation of 2,3-dimethylindole (B146702) can yield the dimer of 3-hydroxy-2,3-dimethylindolenine. cdnsciencepub.com This dimerization is thought to proceed through the fast tautomerization of the imine to an enamine, followed by a bimolecular reaction. cdnsciencepub.com
The reduction of the indole ring can occur selectively at either the heterocyclic or the carbocyclic ring. bhu.ac.in Catalytic hydrogenation of indoles typically reduces the pyrrole (B145914) ring to yield indolines. The reduction of 3H-indoles can also lead to the formation of indolines.
Research on the oxidation-reduction of 2-substituted 3-benzylindoles and 3-benzylidene-3H-indoles has been conducted as model reactions for alcohol dehydrogenase. acs.orgacs.org This indicates the involvement of the 3H-indole system in redox processes.
Cycloaddition Reactions Involving the 3H-Indole Moiety
The imine bond of the 3H-indole system can act as a dipolarophile in cycloaddition reactions. hku.hk 2,3,3-Trisubstituted 3H-indoles have been shown to react readily with 1,3-dipoles, such as nitrile ylides, with a high degree of regiochemical and stereochemical control to produce heterocyclic derivatives of indoles. hku.hk
Furthermore, 3H-indole N-oxides can undergo 1,3-dipolar cycloaddition reactions with acetylenic and ethylenic compounds. hku.hk These reactions proceed with high regioselectivity and stereoselectivity. hku.hk The initial cycloadducts can then rearrange to form various fused heterocyclic systems. For example, the reaction of 3H-indole N-oxides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate (MP) can lead to the formation of oxazolo[3,2-a]indoles, pyrrolo[1,2-a]indoles, and azepino[1,2-a]indoles, depending on the substituent at the C-2 position of the 3H-indole N-oxide. rsc.org
The differential reactivity of 3H-indole styrylcyanines can lead to either intermolecular [4+2] cycloaddition or a proton-shift coupled six-electron electrocyclization. researchgate.net This highlights the versatility of the 3H-indole system in pericyclic reactions.
Rearrangement Pathways of Indole Tautomers and Derivatives
Rearrangements are a common feature in indole chemistry. The Fischer indole synthesis, a classic method for preparing indoles, involves a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone. byjus.com
In the context of 3H-indoles, rearrangements of initial reaction products are frequently observed. As mentioned previously, the cycloadducts formed from the reaction of 3H-indole N-oxides with alkynes can undergo skeletal rearrangements to yield a variety of fused heterocyclic systems. rsc.org
An interesting rearrangement involves the conversion of N-hydroxyindole derivatives to C3-oxygenated indoles. This indolyl 1,3-heteroatom transposition (IHT) provides an alternative to direct C3-functionalization. rsc.org
1H-Indole and 3H-indole (indolenine) are tautomers. reddit.com The 1H-indole tautomer is significantly more stable due to its aromaticity, which follows Hückel's rule with 10 π-electrons. reddit.comaip.org The energy of 3H-indole is calculated to be about 25 kJ/mol higher than that of 1H-indole. aip.org
Despite the lower stability, interconversion between the two tautomers can occur. Photoinduced tautomerization of 1H-indole to 3H-indole has been observed upon UV irradiation in low-temperature matrices. aip.orgnih.gov This process can be accompanied by the formation of an indolyl radical through photodetachment of the N-H hydrogen atom. aip.orgnih.gov In condensed media, the recombination of the indolyl radical and a hydrogen atom can lead to the formation of the 3H-tautomer. uc.pt
The tautomerism can also be influenced by the environment. For some indole derivatives, the 3H-tautomer can be favored in polar environments. benchchem.com The presence of a strong Lewis acid can also promote the conversion of 1H-indoles to 3H-indole complexes. cardiff.ac.uk
Functional Group Interconversions on this compound Scaffolds
While specific data on functional group interconversions for this compound is limited, the general principles of organic chemistry can be applied to its potential transformations. The ethyl and methyl groups are generally unreactive under many conditions, but the imine functionality and the aromatic ring offer sites for a variety of transformations.
For example, the imine group could potentially be hydrolyzed to a ketone or reduced to an amine. The aromatic ring could undergo electrophilic substitution, although the directing effects of the existing substituents and the potential for reaction at the heterocyclic part of the molecule would need to be considered.
Functional group interconversions on related indole systems are well-documented. For instance, the formyl group of 3-formylindole can be manipulated, and the hydroxyl group of N-hydroxyindoles can be converted into other functionalities. rsc.org These examples suggest that the this compound scaffold could be a platform for further synthetic modifications.
Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 3,7 Dimethyl 3h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-Ethyl-3,7-dimethyl-3H-indole are not widely published, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar compounds. amazonaws.com
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic substituents. The 7-methyl group would appear as a singlet in the aromatic region, while the aromatic protons on the benzene (B151609) ring would present as a multiplet or distinct doublets and triplets. The ethyl and methyl groups at the C3 position would exhibit characteristic quartet and triplet patterns for the ethyl group and a singlet for the methyl group, respectively.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The C2 carbon, part of the imine functionality (C=N), is expected to have the most downfield shift. The quaternary C3 carbon would also be significantly downfield. The remaining aromatic and aliphatic carbons would appear at characteristic chemical shifts.
Predicted ¹H NMR Data (CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4, H-5, H-6 | 7.00 - 7.30 | m |
| 7-CH₃ | ~2.50 | s |
| 3-CH₂CH₃ | ~1.80 | q |
| 3-CH₃ | ~1.35 | s |
Predicted ¹³C NMR Data (CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~185.0 |
| C7a | ~152.0 |
| C3a | ~143.0 |
| C4, C5, C6 | 120.0 - 130.0 |
| C7 | ~125.0 |
| C3 | ~58.0 |
| 3-CH₂CH₃ | ~30.0 |
| 7-CH₃ | ~22.0 |
| 3-CH₃ | ~20.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₂H₁₅N), the calculated exact mass is approximately 173.1204 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would therefore be expected at an m/z (mass-to-charge ratio) of 173.
The fragmentation of 3H-indoles is typically initiated by the cleavage of bonds adjacent to the quaternary C3 carbon. The most prominent fragmentation pathway is expected to be the loss of the larger alkyl substituent, the ethyl group (•CH₂CH₃, 29 mass units), via alpha-cleavage. This would result in a significant fragment ion peak at m/z 144. A less favorable loss of the methyl group (•CH₃, 15 mass units) could also occur, leading to a peak at m/z 158.
Predicted Mass Spectrometry Data
| m/z | Assignment | Description |
|---|---|---|
| 173 | [M]⁺ | Molecular Ion |
| 144 | [M - C₂H₅]⁺ | Loss of ethyl radical |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is predicted to display several characteristic absorption bands. These include C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl and methyl groups. A key feature would be the stretching vibration of the C=N (imine) bond of the 3H-indole ring system. mdpi.com
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2975 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1620 | C=N Stretch | Imine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing.
To date, a specific crystal structure for this compound has not been reported in publicly available literature. However, analyses of structurally similar 3H-indole derivatives suggest that such compounds typically crystallize in monoclinic or orthorhombic systems. A crystallographic study would definitively determine the molecular geometry and intermolecular interactions in the solid state.
Chiroptical Properties of this compound (if applicable to chiral variants)
The structure of this compound features a stereogenic center at the C3 position. This carbon is bonded to four different groups: a methyl group, an ethyl group, the C2 atom of the indole (B1671886) ring, and the C3a atom of the indole ring. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-3-Ethyl-3,7-dimethyl-3H-indole and (S)-3-Ethyl-3,7-dimethyl-3H-indole.
The enantioselective synthesis of molecules with chiral 3,3-disubstituted centers is a significant area of chemical research. acs.orgrsc.org Techniques such as asymmetric transfer hydrogenation using chiral phosphoric acids are employed to synthesize specific enantiomers of related 3H-indoles. semanticscholar.org
The distinct enantiomers of this compound would be optically active, meaning they would rotate the plane of polarized light in equal but opposite directions. Chiroptical techniques like circular dichroism (CD) spectroscopy could be used to characterize the individual enantiomers. However, specific experimental data on the optical rotation or CD spectra for the enantiomers of this compound are not available in the surveyed literature.
Theoretical and Computational Studies on 3 Ethyl 3,7 Dimethyl 3h Indole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of organic molecules like 3-Ethyl-3,7-dimethyl-3H-indole. researchgate.netresearchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G+), are employed to optimize the molecular geometry and calculate key electronic properties. researchgate.net
For a molecule like this compound, these calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential, thereby predicting sites susceptible to electrophilic and nucleophilic attack. While specific data for this compound is not available, studies on other indole (B1671886) derivatives have successfully used these methods to understand their electronic characteristics. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from DFT calculations.
Conformational Analysis and Energy Minima for Substituted 3H-Indoles
The presence of flexible ethyl and methyl groups on the 3H-indole core of this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. This process involves exploring the potential energy surface of the molecule by systematically rotating the single bonds associated with the substituents.
While specific studies on this compound are lacking, research on other substituted indoles has demonstrated that different conformers can coexist in equilibrium, with their populations determined by their relative free energies. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling can be used to investigate potential synthetic routes, such as the Fischer indole synthesis. researchgate.net
This involves calculating the energies of reactants, intermediates, transition states, and products for a proposed reaction mechanism. Identifying the transition states and their corresponding activation energies allows for the determination of the rate-limiting step of the reaction. For example, in the acid-catalyzed cyclization step of the Fischer synthesis, computational modeling could elucidate the structure of the key transition state and the factors influencing its stability.
While a specific reaction pathway model for this compound has not been published, mechanistic studies on the synthesis of other indole derivatives have provided valuable insights into the underlying principles of these reactions. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these predictions would be invaluable for its characterization.
NMR Spectroscopy : The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can aid in the assignment of experimental signals.
Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations.
While no specific predicted spectra for this compound are available, the accuracy of these predictive methods has been well-established for a wide range of organic molecules, including various indole derivatives.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~ 185 |
| C3 | ~ 55 |
| C3a | ~ 140 |
| C4 | ~ 120 |
| C5 | ~ 125 |
| C6 | ~ 122 |
| C7 | ~ 135 |
| C7a | ~ 150 |
| Ethyl-CH₂ | ~ 30 |
| Ethyl-CH₃ | ~ 12 |
| 3-CH₃ | - |
| 7-CH₃ | ~ 18 |
Note: This table presents hypothetical data for illustrative purposes.
In Silico Docking Simulations for Ligand-Target Interactions (focus on molecular recognition principles)
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking simulations would involve placing the molecule into the binding site of a biologically relevant protein and evaluating the binding affinity based on a scoring function. These simulations can reveal key molecular recognition principles, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that govern the interaction between the ligand and the target.
Although no specific docking studies have been reported for this compound, the indole scaffold is a common motif in many biologically active compounds, and numerous in silico studies have been conducted on various indole derivatives to explore their interactions with different protein targets. orientjchem.orgnih.gov These studies highlight the importance of the indole nitrogen as a potential hydrogen bond donor or acceptor and the role of the aromatic system in π-π stacking interactions.
Applications of the 3 Ethyl 3,7 Dimethyl 3h Indole Scaffold in Advanced Chemical Science
Role as a Versatile Building Block in Complex Organic Synthesis
The 3,3-disubstituted 3H-indole core is a valuable intermediate in organic synthesis, providing a pathway to complex molecular structures that are otherwise difficult to access. nih.govnih.gov Its inherent reactivity, centered around the imine functionality and the C3-quaternary center, allows for a range of chemical transformations.
Precursor to Polycyclic Heterocyclic Systems
The 3H-indole scaffold is an effective precursor for the synthesis of intricate polycyclic and fused heterocyclic systems. The endocyclic C=N bond of the indolenine ring can participate in various cycloaddition and annulation reactions. For instance, reactions with dienophiles can lead to the construction of complex indole-fused frameworks. A notable synthetic strategy involves the reaction of 2H-azirines with arynes, which proceeds through a 3H-indole intermediate that subsequently rearranges. nih.govacs.org This transformation highlights the utility of the 3H-indole as a transient but crucial species in building polycyclic structures. nih.gov
Furthermore, the imine moiety can act as an electrophile, reacting with nucleophiles to initiate cascade reactions that form additional rings. rsc.org The intramolecular cyclization of enamines is another established method for producing 3H-indoles, which can then be used in subsequent steps to build polycyclic indoline (B122111) alkaloids. acs.orgorganic-chemistry.org These reactions leverage the unique electronic properties of the 3H-indole to create molecular complexity in a controlled manner.
Intermediate in Stereoselective Synthesis
The C3-quaternary carbon of 3-Ethyl-3,7-dimethyl-3H-indole is a stereocenter, making the molecule inherently chiral. This feature is of significant interest in stereoselective synthesis, where the goal is to produce a single enantiomer of a target molecule. The synthesis of enantiomerically pure 3,3-disubstituted indolenines allows the transfer of chirality to new, more complex products.
Methods for the asymmetric synthesis of C3-quaternary indolenines often involve the catalytic dearomatization of indole (B1671886) precursors. mdpi.com For example, chiral phosphoric acid-catalyzed reactions have been used to synthesize C2-quaternary indolin-3-ones from 3H-indole precursors with high enantioselectivity. acs.org Once formed, these chiral indolenine intermediates can be elaborated into a variety of complex natural products and medicinally relevant molecules, including spiroindoline systems, which are themselves privileged scaffolds in medicinal chemistry. mdpi.comresearchgate.net The fixed three-dimensional orientation of the substituents at the C3 position guides the approach of reagents, enabling highly controlled and stereoselective bond formations.
Contributions to Materials Science and Engineering
The indole scaffold is a key component in the design of functional organic materials due to its favorable electronic properties and synthetic versatility. epfl.chnih.gov The 3H-indole variant, with its distinct structural and electronic features, offers unique opportunities for the development of novel materials.
Ligand Design in Catalysis
The nitrogen atom in the 3H-indole ring can serve as a coordination site for metal ions, making it a candidate for ligand design in catalysis. While less common than pyridine (B92270) or imidazole-based ligands, indole derivatives have been successfully employed in catalytic systems. mdpi.comresearchgate.net The substituents on the this compound scaffold—the ethyl and methyl groups—would sterically and electronically tune the properties of a metal complex.
These steric factors can influence the selectivity of a catalytic reaction, for example, by creating a chiral pocket around the metal center that favors the formation of one enantiomer over another in asymmetric catalysis. The electron-donating nature of the alkyl groups can also modulate the reactivity of the metal center, impacting catalyst turnover and efficiency. Palladium-catalyzed cross-coupling reactions, for instance, have utilized indole-containing systems to achieve high efficiency and selectivity. researchgate.net
Scaffolds for Optoelectronic and Functional Materials
The conjugated system of the indole ring is a fundamental feature exploited in the design of optoelectronic materials. chemrxiv.org By extending this conjugation, molecules can be engineered to absorb and emit light at specific wavelengths. 3H-indoles are key precursors in the synthesis of various dyes, including styrylcyanine and rhodamine dyes. biointerfaceresearch.comnih.gov These dyes often exhibit strong fluorescence and their absorption and emission properties can be fine-tuned by modifying the substituents on the indole ring. biointerfaceresearch.com
Functionalization of the 3H-indole core allows for the creation of materials with tailored photophysical properties for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and pH sensors. mdpi.commdpi.com The rigid, non-planar structure of the 3,3-disubstituted 3H-indole can be advantageous in preventing intermolecular aggregation, a common issue that can quench fluorescence in solid-state materials.
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Potential Application |
|---|---|---|---|---|
| Styrylcyanine Dye (S1) | 550-553 | 592 | Aqueous Buffer | Fluorescent Probe biointerfaceresearch.com |
| Carboxyl-Styrylcyanine (S2) | 561 | 598 | Aqueous Buffer | Bio-imaging biointerfaceresearch.com |
| Benzophospholo[3,2-b]indole | 320-357 | 370-411 | CH₂Cl₂ | Organic Electronics beilstein-journals.org |
| π-Expanded Indoloindolizines | Variable | Visible Spectrum | - | Optoelectronics chemrxiv.org |
Design Principles for Indole-Based Molecules in Medicinal Chemistry Research (conceptual aspects, not clinical outcomes)
The indole scaffold is a highly valued framework in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govnih.gov The this compound structure offers a unique three-dimensional topology that can be strategically exploited in rational drug design. ijpsr.com
The design of bioactive molecules based on this scaffold follows several key conceptual principles:
Scaffold Rigidity and Vectorial Display: The C3-quaternary center of the 3H-indole creates a rigid, sp³-hybridized point from which substituents (in this case, ethyl and methyl groups) are projected into three-dimensional space. This fixed orientation can enhance binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding and placing functional groups in optimal positions for interaction with a protein's active site. researchgate.net
Modulation of Physicochemical Properties: The substituents on the indole ring are critical for tuning the molecule's properties. The ethyl and methyl groups on the this compound scaffold contribute to its lipophilicity, which influences properties such as membrane permeability and metabolic stability. Medicinal chemists can systematically vary these alkyl groups to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
Exploitation as a Privileged Scaffold: The indole nucleus is considered a "privileged structure" because it can serve as a high-affinity ligand for multiple, diverse biological receptors. nih.govijrpr.commdpi.com By using the this compound core as a starting point, chemists can generate libraries of compounds and screen them against various targets, increasing the efficiency of the drug discovery process. researchgate.net The unique stereochemistry of the 3,3-disubstituted 3H-indole allows for the exploration of new chemical space compared to traditional planar aromatic scaffolds. nih.gov
| Design Principle | Rationale | Potential Impact |
|---|---|---|
| Scaffold Rigidity | The C3-quaternary center reduces conformational flexibility, lowering the entropic cost of binding to a target. researchgate.net | Increased binding affinity and selectivity. |
| Vectorial Display of Substituents | Provides precise three-dimensional orientation of functional groups for optimal interaction with protein binding pockets. | Enhanced target engagement and potency. |
| Lipophilicity Tuning | Modification of alkyl groups (e.g., ethyl, methyl) allows for fine-tuning of the molecule's overall lipophilicity. | Optimization of ADME properties (e.g., solubility, permeability). |
| Privileged Structure Approach | The indole core is a validated framework for binding to numerous biological targets. nih.govijrpr.commdpi.com | Higher probability of identifying bioactive compounds in screening campaigns. |
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. Structure-Activity Relationship (SAR) studies on indole derivatives are crucial for understanding how chemical modifications to the scaffold influence molecular recognition and biological activity. The this compound structure offers several positions for modification, primarily at the benzene (B151609) ring and the N1-position, to modulate its interaction with target proteins.
Research into various indole-based compounds has established key SAR principles. For instance, in the development of anticancer agents based on the 7-azaindole (B17877) scaffold, it was found that positions 1, 3, and 5 are the most active sites for substitution. nih.gov Modifications with alkyl, aryl carboxamide groups, and other heterocyclic rings have proven to be successful strategies for enhancing efficacy. nih.gov Similarly, in the context of HIV fusion inhibitors, SAR studies on bis-indole compounds revealed that the nature and position of substituents on the indole rings are critical for binding to the hydrophobic pocket of the gp41 protein. nih.govacs.org The size of the compound and the linkage between indole units also significantly impact activity. nih.gov
For the this compound scaffold, SAR studies would systematically explore the impact of substituents at the available positions on the benzene moiety (positions 4, 5, and 6). Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system, influencing interactions such as pi-stacking or hydrogen bonding with a target receptor. The ethyl and methyl groups at the C3 and C7 positions, respectively, contribute to the molecule's steric and lipophilic profile, which are key determinants in molecular recognition.
Table 1: General SAR Principles for Indole Scaffolds
| Position of Substitution | Type of Substituent | General Impact on Activity | Example Target Class |
| N1-Position | Alkyl, Benzyl, Aryl groups | Modulates lipophilicity and can orient the molecule within a binding pocket. | HIV Fusion Inhibitors |
| C3-Position | Alkyl chains, Functionalized groups | Often crucial for activity; can directly interact with key residues in the active site. researchgate.net | Various |
| C5/C6-Position | Halogens, Nitro, Methoxy groups | Alters electronic distribution and can form specific interactions (e.g., halogen bonds). | Anticancer Agents, Herbicides |
Scaffold Modifications for Enhanced Molecular Interactions
Building upon SAR findings, targeted modifications of the this compound scaffold are performed to optimize its binding affinity and selectivity for a specific biological target. The goal is to enhance non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
One common strategy involves the introduction of functional groups capable of acting as hydrogen bond donors or acceptors. For the 3H-indole scaffold, this could involve derivatizing the methyl group at C7 or introducing polar substituents onto the benzene ring. Another approach is to extend the scaffold to access adjacent binding pockets on a target protein. For example, attaching a flexible alkyl chain with a terminal functional group (like a carboxylic acid or an amine) to the indole nitrogen could allow the molecule to form additional stabilizing interactions.
In Silico Screening and Library Design for Target-Oriented Research
In silico (computational) methods are indispensable tools in modern drug discovery for rapidly screening large numbers of compounds and designing focused chemical libraries. nih.gov For target-oriented research involving the this compound scaffold, a virtual library of derivatives can be created by computationally adding a variety of substituents at accessible positions.
This virtual library can then be screened against a three-dimensional model of a biological target (e.g., an enzyme or receptor) using molecular docking programs. nih.gov These programs predict the preferred orientation of each molecule in the binding site and estimate its binding affinity, providing a score. frontiersin.org This process allows researchers to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and biological testing, saving significant time and resources. nih.gov
The design of such a library would be based on the principles of chemical diversity and drug-likeness. Starting with the core this compound structure, various R-groups can be systematically attached. These R-groups would be selected from commercially available or synthetically accessible chemical fragments, chosen to probe different types of interactions (e.g., polar, nonpolar, aromatic). This approach has been successfully used to identify potential antibacterial agents from indole derivatives and to develop inhibitors for various enzymes. nih.gov
Table 2: Hypothetical Virtual Library Design for Screening
| Core Scaffold | Modification Site | R-Group Series | Desired Interaction to Probe |
| This compound | Position 5 | -H, -F, -Cl, -Br | Halogen Bonding, Electronic Effects |
| This compound | Position 5 | -OH, -NH2, -COOH | Hydrogen Bonding, Ionic Interactions |
| This compound | Position 5 | -CH3, -Ph, -cyclohexyl | Hydrophobic Interactions, Steric Fit |
| This compound | N-Position (if modified) | Benzyl, Pyridylmethyl | Aromatic Stacking, Cation-Pi Interactions |
Exploration in Agrochemical Research
The indole scaffold is not only relevant in medicine but also in agrochemical research. The naturally occurring plant hormone auxin is indole-3-acetic acid, which plays a critical role in plant growth and development. nih.gov This makes the indole nucleus an attractive starting point for the synthesis of new molecules that can modulate plant physiology, potentially leading to novel herbicides or plant growth regulators.
Research has focused on synthesizing indole derivatives as "natural-like" or "bio-inspired" potential herbicides. scielo.br For example, a series of 3-indolylglycines were synthesized and shown to interfere with the germination and radicle growth of Lactuca sativa (lettuce). scielo.br The this compound core could serve as a synthetic target for creating new classes of potential agrochemicals. By modifying the scaffold, researchers aim to create compounds that can compete with natural auxins for their receptors, thereby disrupting normal plant growth processes.
Studies have found that indole derivatives can act as inhibitors of plant photosynthesis. researchgate.net For instance, certain carbazole (B46965) and indole derivatives were found to inhibit photosystem II (PSII) activity. researchgate.net The development of compounds based on the this compound scaffold could target key enzymes in plant-specific biochemical pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. researchgate.net The synthetic versatility of the indole core allows for the creation of diverse libraries of compounds for screening in phytotoxicity assays. scielo.br
Table 3: Indole Scaffolds as Synthetic Targets in Agrochemical Research
| Indole-Based Scaffold | Synthetic Target Application | Mode of Action Explored |
| Indole-3-acetic acid Analogs | Herbicides, Plant Growth Regulators | Auxin transport inhibition, Receptor antagonism nih.gov |
| 3-Indolylglycines | Herbicides | Interference with seed germination and root growth scielo.br |
| Substituted 1H-Indoles | Photosynthesis Inhibitors | Blockage of electron transport chain in PSII researchgate.net |
| Tetrahydrocarbazoles | Herbicides | General phytotoxicity, inhibition of germination researchgate.net |
Future Research Directions and Emerging Trends for 3 Ethyl 3,7 Dimethyl 3h Indole
Development of Sustainable and Green Synthetic Routes
The future synthesis of 3-Ethyl-3,7-dimethyl-3H-indole will increasingly prioritize environmentally benign methods that align with the principles of green chemistry. tandfonline.com Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often rely on harsh acidic conditions and high temperatures, which can be energy-intensive and generate significant waste. rug.nl Research is now moving towards more sustainable alternatives.
Key green approaches applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for indole syntheses. tandfonline.comtandfonline.com It offers an energy-efficient alternative to conventional heating. tandfonline.com
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, provide an eco-friendly route for reactions like the Fischer indolisation, minimizing solvent waste. rsc.org
Benign Solvents and Catalysts: A shift towards using greener solvents like ethanol (B145695) and water, and replacing hazardous reagents with reusable or metal-free catalysts, is a significant trend. rug.nlresearchgate.netrsc.org For instance, iodine-mediated cyclization of enamines presents a transition-metal-free pathway to 3H-indoles. organic-chemistry.orgacs.org
Multicomponent Reactions (MCRs): MCRs enhance atom economy by combining multiple starting materials in a single step, which prevents waste and simplifies procedures. rug.nlrsc.org An innovative two-step MCR approach has been developed for indole synthesis that proceeds under mild conditions without a metal catalyst. rug.nlrsc.org
| Green Synthesis Strategy | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Microwave-Assisted Fischer Indolisation | Reduced reaction time, increased energy efficiency, higher yields. tandfonline.com | Cyclization of a phenylhydrazone precursor with 3-methyl-3-pentanone under microwave irradiation. |
| Mechanochemical Synthesis | Solvent-free conditions, reduced waste. rsc.org | Solid-state reaction of a substituted hydrazine (B178648) and a ketone using a ball mill. |
| Iodine-Mediated Cyclization | Transition-metal-free, good to high yields. organic-chemistry.orgacs.org | Intramolecular cyclization of an appropriately substituted enamine precursor. |
| Multicomponent Reactions | High atom economy, procedural simplicity, reduced waste. rug.nlrsc.org | Designing a one-pot reaction combining aniline (B41778) precursors and carbonyl compounds. |
Computational Design of Novel 3H-Indole Derivatives
Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. indexcopernicus.com For this compound, in silico techniques can be used to design novel derivatives with tailored electronic, steric, and pharmacokinetic properties for various applications.
Future computational research will likely focus on:
Pharmacokinetic Profiling (ADMET): Using tools like SwissADME, researchers can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual derivatives. indexcopernicus.com This allows for the early-stage identification of candidates with favorable drug-like properties. indexcopernicus.com
Structure-Based Drug Design: Molecular docking studies can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This is crucial for designing new potential therapeutic agents.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other methods can elucidate the electronic structure, reactivity, and spectral properties of new derivatives. This is vital for understanding reaction mechanisms and for designing molecules with specific optical or electronic properties for materials science applications.
| Computational Technique | Objective | Application to this compound Derivatives |
|---|---|---|
| Molecular Docking | Predict binding affinity and mode to biological targets. nih.govresearchgate.net | Design of derivatives as potential kinase inhibitors or receptor antagonists. |
| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties. indexcopernicus.com | Screening virtual libraries to filter for candidates with high oral bioavailability and low toxicity. |
| DFT Calculations | Determine electronic properties (HOMO-LUMO gap), reactivity, and stability. | Predicting reactivity for synthetic planning and designing molecules for electronic materials. |
Exploration of Unique Reactivity Pathways
The 3H-indole core possesses unique reactivity due to its cyclic imine (C=N) functionality and the quaternary carbon at the C3 position. acs.org The most reactive position for electrophilic substitution in standard indoles is C3; however, the substitution pattern of this compound blocks this site, directing reactivity elsewhere. youtube.com
Future studies will likely investigate:
Reduction of the Imine Bond: The C=N double bond can be reduced to form the corresponding indoline (B122111). Asymmetric reduction, using chiral Brønsted acids or other organocatalysts, could provide enantiomerically pure indolines, which are valuable chiral building blocks. organic-chemistry.org
Cycloaddition Reactions: The C=N bond can participate in cycloaddition reactions, allowing for the construction of complex polycyclic scaffolds from the 3H-indole core. acs.org
Umpolung Reactivity: While the indole C3 position is typically nucleophilic, strategies to reverse this polarity (umpolung) could make it electrophilic. nih.gov Exploring analogous transformations for the C2 position of the 3H-indole nucleus could open up novel synthetic pathways to otherwise inaccessible derivatives. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming modern organic synthesis by enabling faster, safer, and more efficient production of chemical compounds. nih.govmdpi.comnih.gov These technologies are particularly well-suited for the synthesis of indole derivatives. mdpi.comnih.gov
The application of these platforms to this compound offers several advantages:
Enhanced Safety and Scalability: Many indole syntheses, like the Fischer and Cadogan methods, can involve hazardous reagents or intermediates. galchimia.com Flow reactors minimize the volume of hazardous material at any given time and allow for precise control over reaction parameters like temperature and pressure, improving safety. mdpi.comgalchimia.com This also facilitates easier scalability from nano- or milligram to kilogram quantities. nih.govrsc.org
Reduced Reaction Times: The efficient mixing and heat transfer in microreactors can significantly shorten reaction times compared to traditional batch processes, often from hours to minutes. mdpi.comacs.org
Automated Library Synthesis: Automated platforms, using technologies like acoustic droplet ejection, can perform thousands of reactions on a nanomole scale. nih.govrsc.orgscribd.com This allows for the rapid generation and screening of large libraries of this compound derivatives for hit-to-lead optimization in drug discovery. nih.govnih.gov
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
While indole derivatives are renowned for their biological activity, their unique electronic properties also make them attractive candidates for materials science applications. The indole nucleus is an electron-rich aromatic system, and its derivatives are being explored for use in organic electronics.
Future interdisciplinary research could focus on:
Organic Light-Emitting Diodes (OLEDs): Indole-based dyes have been investigated for use in OLEDs due to their phosphorescence properties. rug.nl Derivatives of this compound could be synthesized and evaluated as new emitters or host materials.
Organic Semiconductors: The tunable electronic properties of the indole scaffold make it a promising building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research could involve incorporating the this compound unit into larger conjugated polymer systems.
Sensors: The fluorescence of indole derivatives can be sensitive to the local environment. This property could be harnessed to develop novel fluorescent chemosensors for detecting specific ions or molecules.
Q & A
Q. What systematic approach ensures comprehensive literature review for identifying research gaps on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
